1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine
Overview
Description
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine is a heterocyclic compound with the molecular formula C21H21N3O2S. It features an imidazolidine ring substituted with benzyl groups at positions 1 and 3, and a 5-nitro-2-thienyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine typically involves the reaction of benzylamine with 5-nitro-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Common catalysts used in this reaction include acids or bases, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imidazolidine ring can be oxidized to form imidazole derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Alkyl or aryl halides, nucleophilic reagents.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Imidazole derivatives: Formed from the oxidation of the imidazolidine ring.
Substituted imidazolidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The imidazolidine ring can also interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,3-dibenzyl-2-(5-nitro-2-thienyl)imidazolidine can be compared with other similar compounds, such as:
1,3-dibenzyl-2-(5-nitro-2-furyl)imidazolidine: Similar structure but with a furan ring instead of a thiophene ring.
1,3-dibenzyl-2-(5-nitro-2-pyridyl)imidazolidine: Similar structure but with a pyridine ring instead of a thiophene ring.
1,3-dibenzyl-2-(5-nitro-2-phenyl)imidazolidine: Similar structure but with a phenyl ring instead of a thiophene ring.
Properties
IUPAC Name |
1,3-dibenzyl-2-(5-nitrothiophen-2-yl)imidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-24(26)20-12-11-19(27-20)21-22(15-17-7-3-1-4-8-17)13-14-23(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXPTBVSERQJCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-])CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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